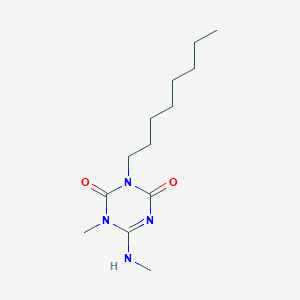
2-Chloro-7,12-dimethyltetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7,12-dimethyltetraphene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a chlorine atom and two methyl groups attached to a tetraphene structure. This compound is known for its potent carcinogenic properties and is often found in tobacco smoke .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,12-dimethyltetraphene typically involves the chlorination of 7,12-dimethyltetraphene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using techniques such as gas chromatography to track the progress and completion of the reaction .
化学反応の分析
Types of Reactions
2-Chloro-7,12-dimethyltetraphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 7,12-dimethyltetraphene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: 7,12-dimethyltetraphene.
Substitution: Various substituted tetraphenes depending on the nucleophile used.
科学的研究の応用
2-Chloro-7,12-dimethyltetraphene is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. In chemistry, it is used to investigate the reactivity and transformation of polycyclic aromatic compounds. In biology and medicine, it is employed in studies related to cancer research and the development of anti-cancer drugs .
作用機序
The carcinogenic effects of 2-Chloro-7,12-dimethyltetraphene are primarily due to its ability to form DNA adducts. Upon metabolic activation, the compound generates reactive intermediates that bind to DNA, leading to mutations and the initiation of cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
類似化合物との比較
Similar Compounds
7,12-Dimethyltetraphene: Lacks the chlorine atom but shares similar carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with potent carcinogenic effects.
9,10-Dimethyl-1,2-benzanthracene: Similar structure with methyl groups at different positions.
Uniqueness
2-Chloro-7,12-dimethyltetraphene is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s ability to undergo substitution reactions and affects its metabolic activation, making it a valuable compound for studying the effects of halogenated polycyclic aromatic hydrocarbons .
特性
CAS番号 |
60786-55-2 |
|---|---|
分子式 |
C20H15Cl |
分子量 |
290.8 g/mol |
IUPAC名 |
2-chloro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Cl/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
InChIキー |
TYLQKZWQOUAYMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


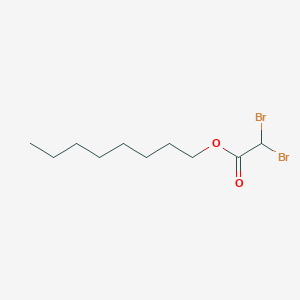
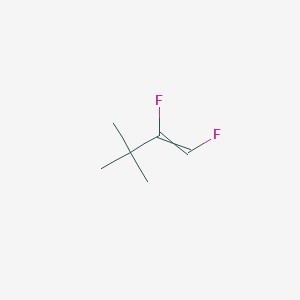
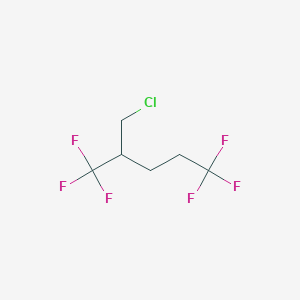


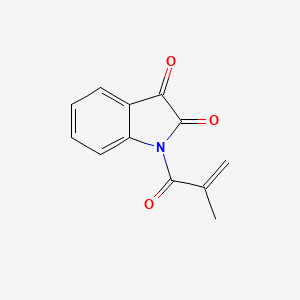
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
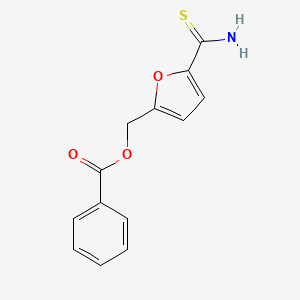

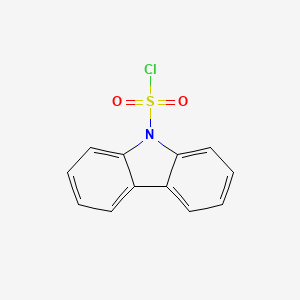

![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
